molecular formula C36H42N8O5 B1574398 Palbociclib-SMCC

Palbociclib-SMCC

Cat. No.: B1574398
M. Wt: 666.783
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Palbociclib (B1678290) as a Cyclin-Dependent Kinase Inhibitor in Research

Palbociclib is a highly selective and orally available small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). spandidos-publications.comtargetedonc.commedkoo.com These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. spandidos-publications.comfrontiersin.org In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation. frontiersin.orgmdpi.com

Palbociclib works by binding to the ATP pocket of both CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. targetedonc.commdpi.com This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the expression of genes required for entry into the S phase and effectively causing cell cycle arrest in the G1 phase. spandidos-publications.commdpi.com This mechanism has shown significant efficacy in preclinical models of various cancers, including breast cancer, malignant pleural mesothelioma, and hepatocellular carcinoma. nih.govascopubs.orgbmj.com Preclinical studies have demonstrated that Palbociclib can decrease cell proliferation, induce cell senescence, and reduce tumor growth. nih.govbmj.com

Table 1: Preclinical Research Findings on Palbociclib

Cancer Model Key Findings Reference(s)
Malignant Pleural Mesothelioma Decreased cell proliferation, induced G1 cell cycle arrest and cell senescence. nih.gov
HER2-Positive Breast Cancer Inhibited growth in a dose-dependent manner. ascopubs.org
Hepatocellular Carcinoma Suppressed cell proliferation by promoting reversible cell cycle arrest. bmj.com
Estrogen Receptor-Positive Breast Cancer Enhanced antitumor activity when combined with antiestrogens in mouse models. nih.gov

Rationale for Conjugation with Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) Linker

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker widely used in bioconjugation chemistry. wikipedia.orgcephamls.com It contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. cephamls.com The NHS ester reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. thermofisher.com The maleimide group, on the other hand, specifically reacts with sulfhydryl (thiol) groups, like those on cysteine residues, to form a stable thioether bond. cephamls.comthermofisher.com

The key advantages of using the SMCC linker in drug conjugation include:

Stability: SMCC is a non-cleavable linker, meaning it forms a stable covalent bond between the two conjugated molecules. creative-biolabs.combiochempeg.com This stability is crucial for applications like antibody-drug conjugates (ADCs), as it prevents the premature release of the drug while in circulation, minimizing off-target toxicity. creative-biolabs.comnih.gov The cyclohexane (B81311) bridge within the SMCC structure also enhances the stability of the maleimide group against hydrolysis. thermofisher.com

Specificity of Conjugation: The dual reactivity of SMCC allows for a controlled, two-step conjugation process. This minimizes the formation of unwanted homodimers or other non-specific products. thermofisher.com

Targeted Delivery: By linking a therapeutic agent like Palbociclib to a targeting moiety, such as an antibody, the SMCC linker facilitates the delivery of the payload specifically to cancer cells. biorxiv.org

The conjugation of Palbociclib to the SMCC linker creates a derivative ready for attachment to a targeting molecule, transforming the non-targeted CDK4/6 inhibitor into a component for a precision therapeutic. medkoo.com

Table 2: Properties of the SMCC Linker

Property Description Reference(s)
Type Heterobifunctional, non-cleavable cephamls.comcreative-biolabs.com
Reactive Groups N-hydroxysuccinimide (NHS) ester, Maleimide cephamls.com
Amine Reactivity NHS ester reacts with primary amines (e.g., lysine) at pH 7.0-9.0. thermofisher.com
Sulfhydryl Reactivity Maleimide reacts with sulfhydryl groups (e.g., cysteine) at pH 6.5-7.5. cephamls.comthermofisher.com
Key Feature Cyclohexane bridge enhances maleimide stability. thermofisher.com

Overview of Palbociclib-SMCC as a Chemical Probe and Intermediate in Drug Discovery and Chemical Biology

This compound serves as a critical intermediate in the development of more complex and targeted therapeutic agents. medkoo.com Its primary application in preclinical research is as a precursor for the synthesis of antibody-drug conjugates (ADCs). medkoo.com In this context, the this compound conjugate can be attached to a monoclonal antibody that recognizes a specific antigen on the surface of tumor cells. This strategy aims to increase the therapeutic window of Palbociclib by concentrating its cytotoxic effect at the tumor site while reducing systemic exposure.

Beyond ADCs, this compound is a valuable chemical probe for studying the biology of CDK4/6 and the effects of their inhibition in a targeted manner. acs.org By conjugating it to fluorescent dyes or other reporter molecules, researchers can visualize the localization and trafficking of Palbociclib within cells. biorxiv.org This can provide insights into the mechanisms of drug uptake, retention, and target engagement. The use of this compound in such studies allows for a more nuanced understanding of the downstream effects of CDK4/6 inhibition in specific cellular compartments or in response to targeted delivery. biorxiv.org

The development of this compound is part of a broader strategy in cancer drug discovery to enhance the efficacy and reduce the side effects of potent inhibitors by conjugating them to targeting moieties. biorxiv.org This approach holds promise for overcoming some of the limitations observed with systemic administration of kinase inhibitors.

Properties

Molecular Formula

C36H42N8O5

Molecular Weight

666.783

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Appearance

Solid powder

Synonyms

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid

Origin of Product

United States

Chemical Synthesis and Conjugation Methodologies for Palbociclib Smcc

Synthesis of Palbociclib (B1678290) Precursors and Key Intermediateslongdom.orgresearchgate.net

The synthesis of Palbociclib is a complex process involving the construction of its core pyrido[2,3-d]pyrimidin-7-one structure. Numerous synthetic routes have been developed, often focusing on improving yield, reducing cost, and using more environmentally benign reagents. chemicalpapers.comresearchgate.net

The synthesis of Palbociclib and its key intermediates relies on a series of fundamental organic reactions. Early and common manufacturing routes involve the coupling of two main fragments: a substituted pyridopyrimidine core and a piperazinyl-pyridine side chain. longdom.org A key intermediate, 5-bromo-2,4-dichloropyrimidine, can be reacted with cyclopentylamine, followed by a palladium-catalyzed cross-coupling reaction (such as a Heck or Stille reaction) and an intramolecular cyclization to form the pyridopyrimidine system. google.comresearchgate.net

One established route involves the following key transformations:

Condensation and Cyclization: Initial steps often involve the condensation of smaller molecules to build the heterocyclic rings. For instance, one route starts with the condensation of 2-acetyl-2-butenoic acid methyl ester and malononitrile (B47326) to form a substituted pyridine (B92270) carbonitrile intermediate. google.com

Bromination: The introduction of a bromine atom at a specific position on the heterocyclic core is a critical step, as this halogen serves as a handle for subsequent cross-coupling reactions. researchgate.netresearchgate.netresearchgate.net Oxidative bromination techniques are sometimes employed to avoid the use of hazardous molecular bromine. researchgate.net

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently used to form crucial carbon-carbon or carbon-nitrogen bonds. The Heck reaction, for example, has been utilized to install the enol ether side chain, which is a precursor to the final acetyl group on Palbociclib. researchgate.netresearchgate.net Similarly, Stille coupling using vinyl tin reagents has also been reported. longdom.org

Reaction TypePurpose in Palbociclib SynthesisExample Reagents/ConditionsReference
Nucleophilic SubstitutionIntroduction of the cyclopentyl group onto the pyrimidine (B1678525) ring.Cyclopentylamine reacting with a chloropyrimidine derivative. researchgate.netresearchgate.net
Heck ReactionFormation of a carbon-carbon bond to introduce the acetyl precursor side chain.n-butyl vinyl ether, Pd(OAc)₂, DPEPhos, DIPEA. researchgate.net
Intramolecular CyclizationFormation of the fused pyridopyrimidine ring system.Palladium-catalyzed reaction following a coupling step. researchgate.net
BrominationActivation of the core structure for subsequent coupling reactions.N-Bromosuccinimide (NBS). researchgate.netresearchgate.net
Grignard-mediated SNArCoupling of the pyridopyrimidine core with the piperazinyl-pyridine side chain.Isopropyl magnesium chloride, PdCl₂(dppf). longdom.org

Multi-step Organic Reactions (e.g., Cyclization, Bromination, Cross-coupling)

SMCC Linker Chemistry and Derivatizationnih.govthermofisher.com

The SMCC linker is a widely used heterobifunctional crosslinker in bioconjugation, valued for its ability to connect two different types of molecules with high specificity and stability. thermofisher.comaxispharm.com

The chemical name for SMCC is N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. medkoo.com Its structure consists of three key components:

N-hydroxysuccinimide (NHS) ester: This is a reactive group that specifically targets primary amines (-NH₂) to form stable amide bonds. thermofisher.com

Maleimide (B117702) group: This group is reactive towards sulfhydryl (thiol, -SH) groups, forming a stable thioether bond. thermofisher.com

Cyclohexane (B81311) spacer arm: This non-cleavable, aliphatic ring separates the NHS ester and the maleimide group. thermofisher.comnih.gov The cyclohexane ring provides crucial stability, decreasing the rate of hydrolysis of the maleimide group compared to linkers without this feature. thermofisher.comcovachem.com This enhanced stability allows for the isolation and storage of maleimide-activated intermediates. thermofisher.com

Structural FeatureReactive GroupTarget Functional GroupResulting BondReference
NHS EsterSuccinimidyl EsterPrimary Amine (-NH₂)Amide thermofisher.comaxispharm.com
MaleimideMaleimideSulfhydryl/Thiol (-SH)Thioether thermofisher.comaxispharm.com
SpacerCyclohexaneN/A (Provides stability and distance)N/A thermofisher.com

The power of SMCC lies in its heterobifunctional nature, which allows for a controlled, sequential two-step conjugation process. thermofisher.comnih.gov This approach minimizes the formation of unwanted homodimers or polymers that can occur with homobifunctional linkers. korambiotech.com

The amine-reactive NHS ester reacts efficiently with primary amines at a pH of 7.0–9.0. thermofisher.com The sulfhydryl-reactive maleimide group is most effective at a slightly more acidic pH of 6.5–7.5. thermofisher.com This differential reactivity allows for the specific linking of two different molecules, such as an antibody and a drug. For example, the linker can first be attached to an antibody via its lysine (B10760008) residues (primary amines), and the resulting maleimide-activated antibody can then be purified before being reacted with a drug molecule containing a sulfhydryl group. thermofisher.cominterchim.fr This precise control makes SMCC a cornerstone linker in the construction of antibody-drug conjugates (ADCs). nih.govnih.gov

Structural Features of the SMCC Linker

Conjugation Strategies for Palbociclib-SMCC Formationnih.gov

The creation of a this compound conjugate is designed to link Palbociclib to a carrier molecule, such as an antibody, for targeted delivery. medkoo.com The strategy leverages the heterobifunctional chemistry of the SMCC linker in a sequential process.

The general methodology is a two-step reaction: thermofisher.comnih.gov

Activation of a Carrier Molecule with SMCC: The process begins by reacting the SMCC linker with a carrier molecule that possesses primary amine groups (e.g., lysine residues on an antibody). nih.govinterchim.fr The NHS ester end of the SMCC linker forms a stable amide bond with the amine, covalently attaching the linker to the carrier. Excess, unreacted linker is then removed through methods like desalting or dialysis. thermofisher.com This step results in a "maleimide-activated" carrier molecule, which now displays reactive maleimide groups on its surface. thermofisher.com

Conjugation of Thiolated Palbociclib: The second step involves the reaction of the maleimide-activated carrier with a modified form of Palbociclib. For this reaction to occur, a Palbociclib derivative containing a free sulfhydryl (-SH) group must be synthesized. This modification is often targeted at a solvent-exposed part of the drug molecule, such as the piperazine (B1678402) group, to ensure it does not interfere with the drug's primary pharmacological activity. biorxiv.org The sulfhydryl group on the modified Palbociclib then reacts specifically with the maleimide group on the activated carrier. thermofisher.com This reaction forms a stable thioether bond, completing the conjugation and yielding the final this compound-carrier construct. nih.gov This linkage is non-cleavable, meaning the drug is only released upon the complete degradation of the carrier protein, typically within the lysosome of a target cell. nih.gov

This strategic, multi-step approach ensures a precise and stable connection between the drug and its delivery vehicle, which is fundamental to the design of targeted drug conjugates.

Nucleophilic Acyl Substitution Mechanism via NHS Ester

The conjugation of Palbociclib to the SMCC linker proceeds via a nucleophilic acyl substitution reaction. masterorganicchemistry.com This reaction is a fundamental transformation in organic chemistry where a nucleophile displaces a leaving group on an acyl compound. masterorganicchemistry.com In this specific case, the primary amine of the piperazine ring on Palbociclib acts as the nucleophile. nih.gov The SMCC linker contains a highly reactive N-hydroxysuccinimide (NHS) ester.

The mechanism involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the NHS ester. This addition step forms a transient tetrahedral intermediate. vanderbilt.edulibretexts.org Subsequently, this intermediate collapses, and the N-hydroxysuccinimide group is expelled as a good leaving group, resulting in the formation of a stable amide bond between Palbociclib and the SMCC linker. masterorganicchemistry.comvanderbilt.edu This reaction is typically performed under basic conditions to ensure the amine is deprotonated and thus more nucleophilic. masterorganicchemistry.com

Optimization of Reaction Conditions for Conjugation Efficiency

To maximize the yield and purity of the this compound conjugate, careful optimization of the reaction conditions is crucial. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, pH, and the molar ratio of the reactants.

ParameterOptimized ConditionRationale
Solvent Anhydrous Dimethylformamide (DMF) or AcetonitrileThese polar aprotic solvents effectively dissolve both Palbociclib and the SMCC linker, facilitating the reaction.
Temperature 25–30°CThis temperature range provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions or degradation of the reactants or product.
pH 8.5–9.0Maintained by the addition of a non-nucleophilic base like triethylamine (B128534) (TEA), this slightly basic pH ensures the primary amine of Palbociclib is deprotonated and highly nucleophilic.
Molar Ratio 1:1.2 (Palbociclib:SMCC)A slight excess of the SMCC linker helps to drive the reaction to completion, ensuring that all of the Palbociclib is conjugated.
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is used to prevent side reactions with atmospheric moisture and oxygen, which could hydrolyze the NHS ester or oxidize the reactants.

Analytical Methodologies for Characterization of this compound Conjugates

Following the synthesis, it is imperative to thoroughly characterize the this compound conjugate to confirm its identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the this compound conjugate. google.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. researchgate.netnih.gov

A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the starting materials, the final product, and any potential impurities. researchgate.net The purity of the conjugate is determined by integrating the peak area of the desired product and expressing it as a percentage of the total peak area of all components in the chromatogram. A purity of ≥95% is often required for subsequent applications.

Spectroscopic and Spectrometric Confirmation of Structure

To unequivocally confirm the structure of the this compound conjugate, a combination of spectroscopic and spectrometric methods is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the presence of key structural features of both the Palbociclib and SMCC moieties in the final conjugate. For instance, characteristic signals corresponding to the aromatic protons of the pyridopyrimidine core of Palbociclib and the protons of the maleimide group from the SMCC linker would be expected in the ¹H NMR spectrum.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the this compound conjugate. The experimentally measured mass is compared to the theoretically calculated exact mass of the expected molecular formula (C₃₆H₄₂N₈O₅) to confirm the successful conjugation and the absence of unexpected modifications. medkoo.com

Analytical TechniquePurposeKey Expected Data
HPLC Purity AssessmentSingle major peak with ≥95% purity.
¹H NMR Structural ConfirmationPresence of characteristic proton signals for both Palbociclib and SMCC moieties.
HRMS Molecular Weight ConfirmationMeasured mass consistent with the theoretical exact mass of C₃₆H₄₂N₈O₅. medkoo.com

Design Principles for Palbociclib-Based Conjugates Beyond SMCC

While SMCC is a widely used linker, the properties of a drug conjugate can be fine-tuned by employing alternative linker chemistries. The choice of linker can influence factors such as stability, solubility, and the release mechanism of the drug.

Alternative Linker Chemistries (e.g., Succinic Acid, Propargyl)

Succinic Acid Linker : A succinic acid linker can be introduced to Palbociclib to provide a terminal carboxylic acid group. scientist.com This carboxylic acid can then be activated, for example, using carbodiimide (B86325) chemistry (like EDC), to couple with an amine-containing molecule. nih.gov This approach has been used to create dual-target inhibitors by linking Palbociclib to another therapeutic agent. researchgate.netresearchgate.netmdpi.com The resulting ester linkage can be designed to be cleavable under specific physiological conditions.

Propargyl Linker : A propargyl group, which contains a terminal alkyne, can be attached to Palbociclib. targetmol.commedchemexpress.com This alkyne functionality allows for conjugation to azide-containing molecules via the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. medchemexpress.com This strategy is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where Palbociclib is linked to a ligand for an E3 ubiquitin ligase. targetmol.commedchemexpress.com The choice of linker in these PROTACs, including its length and composition, has been shown to be critical for achieving selective degradation of the target protein, CDK6, over its homolog, CDK4. encyclopedia.pubresearchgate.netmdpi.com

Integration into Nanoparticle Systems for Research Applications

The functionalization of Palbociclib with an SMCC linker is a critical step for its integration into nanoparticle systems designed for research applications, particularly in the field of targeted drug delivery. The maleimide group on the this compound conjugate provides a specific attachment point for nanoparticles that have been functionalized with thiol groups. This targeted conjugation strategy is central to the development of advanced nanomedicines.

Research has explored the integration of Palbociclib into various nanoparticle platforms to enhance its therapeutic potential and investigate its mechanisms of action in different cancer models. These nanoparticle systems are designed to improve drug solubility, stability, and to achieve targeted delivery to tumor tissues, thereby potentially increasing efficacy and reducing off-target effects.

One area of investigation involves the use of magnetic nanoparticles . In a notable study, Palbociclib was conjugated to magnetic nanoparticles coated with polyamidoamine (PAMAM) dendrimers (PAL-DcMNPs). nih.gov This was achieved through a multi-step covalent method where Palbociclib was first reacted with succinic acid, and then the resulting carboxylated Palbociclib was conjugated to the amine-terminated PAMAM dendrimers using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry. nih.gov The resulting nanoparticles exhibited a high conjugation efficiency of approximately 75% and were designed to be pH-responsive, facilitating drug release in the acidic tumor microenvironment. nih.gov

Another approach has utilized polymeric nanoparticles . For instance, Palbociclib has been loaded into nanoparticles formulated from poly(lactic-co-glycolic acid) (PLGA), an FDA-approved polymer, often in combination with polyethylene (B3416737) glycol (PEG) to improve circulation time. These nanoparticles can be further functionalized with targeting ligands.

Chitosan-based nanoparticles have also been developed for Palbociclib delivery. In one study, 4-carboxy phenylboronic acid (4-CPBA) was conjugated to chitosan, and then Palbociclib was loaded into these hybrid nanoparticles. chemicalpapers.com This system was designed for targeted delivery to cancer cells overexpressing sialic acid residues. The nanoparticles demonstrated a sustained release of Palbociclib over 144 hours. chemicalpapers.com

The table below summarizes key findings from research on the integration of Palbociclib into different nanoparticle systems.

Nanoparticle SystemCore MaterialsTargeting Moiety/StrategyParticle Size (nm)Zeta Potential (mV)Drug Conjugation/Loading EfficiencyResearch Application Focus
Magnetic PAMAM Dendrimer Nanoparticles (PAL-DcMNPs) Iron Oxide, PAMAM DendrimerMagnetic field guidance, pH-responsive release12-14Not Specified~75% conjugation efficiencyTargeted delivery to breast cancer cells, overcoming drug resistance. nih.gov
Hybrid Nanoparticles Chitosan, Lipid4-Carboxy Phenylboronic Acid (4-CPBA)226.5 ± 4.3+5.03 ± 0.42Not SpecifiedTargeted delivery to breast cancer cells via sialic acid-mediated endocytosis. chemicalpapers.com

These research findings highlight the versatility of this compound and other Palbociclib derivatives for integration into a wide array of nanoparticle systems. The ability to conjugate Palbociclib to these carriers allows for the systematic investigation of targeted drug delivery strategies, with the ultimate goal of improving therapeutic outcomes in cancer research. The data generated from these studies, including particle size, surface charge, and drug loading, are critical for optimizing nanoparticle design for specific research applications.

Molecular and Cellular Mechanisms of Action of Palbociclib Smcc and Its Parent Compound Palbociclib in Preclinical Models

Selective Cyclin-Dependent Kinase (CDK4/6) Inhibition Dynamics

The primary mechanism of Palbociclib (B1678290) is the direct and reversible inhibition of the catalytic activity of CDK4 and CDK6. spandidos-publications.comwikipedia.org These kinases, when complexed with their regulatory partners, the D-type cyclins, are central to cell cycle progression. revvity.com

Palbociclib demonstrates high potency and selectivity for CDK4 and CDK6 over other cyclin-dependent kinases. In vitro kinase assays have established its half-maximal inhibitory concentrations (IC50) against various CDK/cyclin complexes. Palbociclib inhibits the CDK4/cyclin D1 and CDK6/cyclin D2 complexes with IC50 values of 11 nM and 15 nM, respectively. fda.gov It also shows similar binding affinity for CDK4/cyclin D3. nih.gov The compound is significantly less potent against other kinases, such as CDK1 and CDK2, with IC50 values typically in the micromolar range, underscoring its selectivity. fda.gov This selectivity for CDK4/6 is crucial as it avoids the broader toxicity associated with pan-CDK inhibitors. spandidos-publications.com

Kinase ComplexIC50 (nM)Reference
CDK4/cyclin D111 fda.govmedchemexpress.com
CDK4/cyclin D39 nih.gov
CDK6/cyclin D115 nih.gov
CDK6/cyclin D215 fda.gov

Molecular docking and molecular dynamics simulations have provided significant insights into the interaction between Palbociclib and the ATP-binding pockets of CDK4 and CDK6. mdpi.comresearchgate.netchemrxiv.org These studies show that Palbociclib's interaction with CDK6 is stabilized by a combination of hydrogen bonds and hydrophobic interactions. mdpi.com The piperazine (B1678402) moiety of the molecule is often exposed to the solvent, allowing for potential modifications without disrupting binding. mdpi.com Docking studies have also revealed a high binding affinity of Palbociclib for the substrate-binding site of the ABCB1 transporter, which may have implications for drug resistance. frontiersin.org

Quantum chemistry studies, using methods like density functional theory, have been employed to calculate the optimized geometry and electrostatic potential map of Palbociclib. researchgate.net These calculations help explain the reactivity of the ligand and its hydrogen bonding with different kinases, complementing the findings from molecular docking and dynamics simulations. researchgate.net Such computational approaches are valuable for understanding the structural basis of Palbociclib's high affinity and selectivity, and for guiding the design of new CDK inhibitors. chemrxiv.org

Kinase Binding Affinity and Selectivity Profiles (e.g., IC50 values against CDK4/cyclinD1, CDK4/cyclinD3, CDK6/cyclinD2)

Cell Cycle Regulation and G1/S Phase Transition Inhibition

By inhibiting CDK4/6, Palbociclib effectively enforces the G1 restriction point, a critical checkpoint that governs a cell's decision to enter the DNA synthesis (S) phase. spandidos-publications.comwikipedia.org This leads to a halt in cell cycle progression, preventing proliferation. nih.gov

In a normal cell cycle, the CDK4/6-cyclin D complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb). nih.gov This phosphorylation event is a key step that inactivates Rb's growth-suppressive function. nih.govnih.gov Phosphorylated Rb releases the E2F family of transcription factors, which then activate the genes necessary for S-phase entry. nih.gov

Palbociclib's inhibition of CDK4/6 prevents this critical phosphorylation of Rb. spandidos-publications.comnih.gov As a result, Rb remains in its active, hypophosphorylated state, where it continues to bind to and sequester E2F transcription factors. nih.govrevvity.com This mechanism effectively blocks the signal for the cell to advance from the G1 to the S phase, resulting in cell cycle arrest. nih.govdrugbank.com This effect is most pronounced in cancer cells that have a functional Rb protein. nih.gov

The direct consequence of maintaining Rb in its active, hypophosphorylated state is the sustained repression of the E2F transcription factor pathway. spandidos-publications.com E2F transcription factors are crucial for regulating the expression of a multitude of genes involved in cell cycle progression and DNA synthesis. spandidos-publications.com By preventing the release of E2F, Palbociclib effectively shuts down this downstream transcriptional program. spandidos-publications.comresearchgate.net Gene set enrichment analysis has confirmed a strong negative association between Palbociclib treatment and the expression of E2F target genes. researchgate.net This blockade of E2F-mediated transcription is the ultimate cause of the G1 phase cell cycle arrest induced by the drug. nih.gov

Beyond its canonical effect on the Rb-E2F pathway, research has uncovered that Palbociclib also impacts the mechanics of DNA replication. biorxiv.orgresearchgate.net Studies have shown that Palbociclib can impair the initiation of DNA replication by disturbing the firing of replication origins. nih.govnih.gov This effect manifests as a reduction in the density of active replication forks. biorxiv.orgnih.gov

Strikingly, these effects on DNA replication have been observed even in pRb-deficient cell lines, indicating a mechanism of action that is independent of the Rb protein. biorxiv.orgresearchgate.netnih.gov In these cells, Palbociclib treatment leads to reduced DNA synthesis without inducing a G1 cell cycle arrest. biorxiv.orgresearchgate.net The mechanism appears to involve a defect in the loading of proteins of the Pre-initiation complex (Pre-IC) onto chromatin, which is essential for initiating DNA replication. biorxiv.orgnih.govmdpi.com This disruption of origin firing can induce replicative stress and DNA damage, highlighting a broader impact of Palbociclib on genome integrity. researchgate.netnih.gov

E2F Transcription Factor Pathway Perturbations

Cellular Antiproliferative Effects and Viability Modulation in Diverse Cancer Cell Lines

Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant antiproliferative effects across a range of cancer cell lines. dovepress.combmj.comspandidos-publications.com Its primary mechanism involves blocking the phosphorylation of the retinoblastoma protein (Rb), which in turn prevents cell cycle progression from the G1 to the S phase. wikipedia.orgplos.orgdovepress.com This targeted action has shown particular efficacy in estrogen receptor-positive (ER+) breast cancer cell lines, which are often sensitive to CDK4/6 inhibition. dovepress.comnih.gov However, the effectiveness of palbociclib is not limited to breast cancer, with preclinical studies showing growth inhibition in cell lines derived from various other cancers, including neuroblastoma, glioblastoma, colorectal carcinoma, bladder cancer, gastric cancer, and sarcomas. dovepress.com

The antiproliferative activity of palbociclib is closely linked to the Rb status of the cancer cells. In Rb-proficient cancer cells, palbociclib effectively induces cell cycle arrest. nih.govresearchgate.net Conversely, in Rb-deficient cell lines, such as the MDA-MB-468 breast cancer line, palbociclib shows a diminished antiproliferative effect. dovepress.com This resistance in Rb-deficient cells is attributed to the fact that the CDK4/6 enzymes may already be inhibited by overexpressed p16, rendering palbociclib's mechanism of action redundant. dovepress.com

In hepatocellular carcinoma (HCC) cell lines, palbociclib has been shown to induce both autophagy and apoptosis, contributing to a reduction in cell viability. nih.govresearchgate.net This effect was observed in palbociclib-sensitive HCC cells like Hep3B and Huh7, but not in resistant PLC5 cells. researchgate.net Furthermore, in gastric cancer cell lines such as AGS, KATO-III, NCI-N87, and HS746T, palbociclib inhibited proliferation in a dose-dependent manner. spandidos-publications.com

The combination of palbociclib with other therapeutic agents has also been explored. For instance, in ER+ breast cancer cells, combining palbociclib with a vitamin D3 analog, inecalcitol, resulted in a more pronounced antiproliferative effect than either compound alone. nih.gov Similarly, in pancreatic cancer cells, combining palbociclib with inhibitors of cancer stem cell (CSC) molecular regulators improved the inhibition of cell proliferation. nih.gov

Table 1: Antiproliferative Effects of Palbociclib in Various Cancer Cell Lines

Cell Line Cancer Type Effect of Palbociclib Key Findings
MCF-7 Breast Cancer (ER+) Inhibition of proliferation, cell cycle arrest Highly sensitive to palbociclib. dovepress.comnih.govresearchgate.net
T47D Breast Cancer (ER+) Decreased cell proliferation Enhanced effect when combined with inecalcitol. nih.gov
MDA-MB-231 Breast Cancer (TNBC) Decreased cell viability Dose and time-dependent decrease in viability. plos.org
MDA-MB-468 Breast Cancer (Rb-deficient) No significant antiproliferative effect Resistance attributed to Rb-deficiency. dovepress.com
Hep3B Hepatocellular Carcinoma Induction of autophagy and apoptosis Sensitive to palbociclib. researchgate.net
Huh7 Hepatocellular Carcinoma Induction of autophagy and apoptosis Sensitive to palbociclib. nih.govresearchgate.net
PLC5 Hepatocellular Carcinoma Minimal effect on viability Resistant to palbociclib. researchgate.net
AGS Gastric Cancer Inhibition of proliferation Dose-dependent inhibition. spandidos-publications.com
KATO-III Gastric Cancer Inhibition of proliferation Dose-dependent inhibition and G1 arrest. spandidos-publications.com
NCI-N87 Gastric Cancer Inhibition of proliferation Dose-dependent inhibition and G1 arrest. spandidos-publications.com
Panc-1 Pancreatic Cancer Suppression of colony and tumorsphere formation Effect enhanced with miR-506 or miR-150 expression. nih.govnih.gov
MiaPaCa-2 Pancreatic Cancer Suppression of colony and tumorsphere formation Effect enhanced with miR-506 or miR-150 expression. nih.govnih.gov

Non-Canonical Mechanistic Pathways and Effects

Beyond its well-established role as a CDK4/6 inhibitor, palbociclib has been found to exert its effects through several non-canonical pathways. These alternative mechanisms contribute to its anticancer activity and are particularly relevant in contexts where the canonical pRb pathway is not the sole determinant of treatment response.

In hepatocellular carcinoma (HCC), palbociclib has been shown to induce autophagy and apoptosis through a mechanism that is independent of CDK4/6 inhibition. nih.govresearchgate.net This effect is mediated by the activation of 5' AMP-activated protein kinase (AMPK) and the inhibition of protein phosphatase 5 (PP5). nih.govresearchgate.net The activation of AMPK, a key energy sensor in cells, can oppose tumor progression. nih.gov Research has demonstrated that palbociclib's activation of the PP5/AMPK axis is crucial for its anti-HCC activity. nih.govresearchgate.net Blockade of AMPK signaling or the overexpression of PP5 was found to counteract the cytotoxic effects of palbociclib in HCC cells. nih.govresearchgate.net Notably, other CDK4/6 inhibitors like ribociclib (B560063) and abemaciclib (B560072) did not have the same effect on the PP5/AMPK axis, suggesting a unique mechanism for palbociclib in this context. nih.govresearchgate.net The combination of GZ17-6.02 and palbociclib also led to the phosphorylation of AMPK in ER+ breast cancer cells. oncotarget.com

Palbociclib can induce a state of cellular senescence in cancer cells, which is a form of stable growth arrest. embopress.orgnih.gov A key feature of senescent cells is the secretion of a variety of bioactive molecules, known as the senescence-associated secretory phenotype (SASP). embopress.orgmdpi.com The composition of the SASP can significantly influence the tumor microenvironment. mdpi.com

In some contexts, the SASP induced by palbociclib can have pro-tumorigenic effects. For instance, in non-small-cell lung cancer (NSCLC) cells, palbociclib treatment enhanced migration and invasion, an effect attributed to the SASP, particularly the upregulation of the chemokine CCL5. nih.govnih.gov Similarly, in PIK3CA-mutant colorectal cancer cells, which are in a state of oncogene-induced senescence, palbociclib treatment led to a strong SASP that contributed to drug resistance. biorxiv.org

Conversely, the modulation of SASP can also be a therapeutic target. In palbociclib-driven senescent gastric and breast cancer cells, the inhibition of mTORC1, a key regulator of cell growth and metabolism, was found to exacerbate the senescent phenotype. mdpi.comnih.gov This effect was dependent on autophagy, and variations in the SASP upon mTORC1 inhibition led to diverse responses in the proliferation, invasion, and migration of non-senescent tumor cells. mdpi.comnih.gov This highlights the complex and context-dependent role of the SASP in the therapeutic effects of palbociclib.

Recent studies have indicated that palbociclib can target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. In pancreatic cancer cell lines, Panc-1 and MiaPaCa-2, palbociclib was shown to suppress CSC properties. nih.govtrdizin.gov.tr This was achieved by inhibiting tumorsphere formation and the expression of the CSC marker CD44. nih.govnih.gov The effect of palbociclib on CSCs was enhanced by the forced expression of tumor-suppressive microRNAs, miR-506 and miR-150. nih.govnih.gov

In breast cancer cell lines, palbociclib has also demonstrated anti-CSC activity. jelsciences.com It was found to inhibit CSCs in a dose-dependent manner by blocking the G1-S phase transition of the cell cycle. jelsciences.com Furthermore, in tamoxifen-resistant breast cancer cells, which exhibit stem cell-like properties, the combination of palbociclib with a β-catenin inhibitor significantly suppressed mammosphere formation, a measure of CSC activity. spandidos-publications.com These findings suggest that targeting CSCs is a crucial aspect of palbociclib's therapeutic potential.

While the canonical mechanism of palbociclib is dependent on the presence of a functional retinoblastoma protein (pRb), emerging evidence suggests that it can also exert effects in pRb-deficient cells. nih.govresearchgate.netbiorxiv.org In pRb-deficient breast and adrenocortical carcinoma cell lines, palbociclib was found to impair DNA replication and reduce cell viability, even in the absence of a G1 cell cycle arrest. nih.govresearchgate.netbiorxiv.orgnih.gov

The mechanism behind this pRb-independent effect involves the disruption of DNA replication origin firing. nih.govresearchgate.netbiorxiv.org Palbociclib treatment in these cells leads to reduced DNA synthesis, disturbances in the temporal program of DNA replication, and a decrease in the density of replication forks. nih.govresearchgate.netbiorxiv.org This is caused by a defect in the loading of the pre-initiation complex (Pre-IC) proteins onto chromatin, which is essential for initiating DNA replication. nih.govresearchgate.netbiorxiv.org This replicative stress induced by palbociclib in pRb-deficient cells leads to increased DNA damage and a significant decrease in cell viability, highlighting a novel therapeutic avenue for cancers that have lost pRb function. researchgate.netbiorxiv.org

Preclinical Research Applications and Biological Activity of Palbociclib Smcc Conjugates

Application in Targeted Drug Delivery Systems for Research Purposes

The primary research application of Palbociclib-SMCC is its use in creating conjugates for targeted drug delivery, particularly in the form of ADCs. medkoo.com The fundamental principle of an ADC is to combine the tumor-targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload. mdpi.commdpi.com This approach aims to increase the therapeutic window of the payload by delivering it preferentially to cancer cells that express a specific surface antigen, thereby sparing healthy tissues. mdpi.com

The design of this compound is tailored for its role as a payload in ADC development. medkoo.com The SMCC component is a heterobifunctional crosslinker, meaning it has two different reactive groups. One end, an N-hydroxysuccinimide (NHS) ester, reacts with amine groups (like the lysine (B10760008) residues) on a monoclonal antibody. The other end, a maleimide (B117702) group, reacts with thiol groups (sulfhydryl groups), which can be engineered into the antibody's structure. This dual reactivity allows for the stable, covalent attachment of the Palbociclib (B1678290) payload to the antibody.

The engineering process involves:

Antibody Selection : A monoclonal antibody is chosen that specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. mdpi.com

Payload-Linker Synthesis : Palbociclib is derivatized with the SMCC linker to create the this compound compound. medkoo.com

Conjugation : The this compound is then chemically linked to the selected antibody, creating a complete ADC. medkoo.com

This modular design allows researchers to pair Palbociclib with various antibodies to target different types of cancer, depending on the antigens they express. google.com The goal of these constructs is to deliver the CDK4/6 inhibitor payload specifically to the intended cancer cells.

The efficacy of an ADC built with this compound is dependent on a sequence of cellular events that begins after the conjugate binds to its target antigen on the cancer cell surface. mdpi.com The general mechanism for ADC uptake and drug release is a multi-step process:

Binding and Internalization : The antibody component of the ADC binds to its specific antigen on the tumor cell. The efficacy of the ADC is influenced by the rate of this antibody-induced internalization, as the conjugate must be brought inside the cell to work. mdpi.com Inefficient internalization can limit the amount of payload delivered to the cell's interior. mdpi.com

Intracellular Trafficking : Following internalization, typically through endocytosis, the ADC-antigen complex is trafficked within the cell, often to compartments called lysosomes.

Drug Release : Inside the lysosome, the antibody portion of the conjugate is typically degraded by cellular enzymes. This degradation breaks down the antibody, liberating the Palbociclib payload, which can then diffuse out of the lysosome and into the cytoplasm to find its target. The stability of the linker is crucial; it must be stable enough to prevent premature drug release in systemic circulation but allow for efficient release inside the target cell. mdpi.com

The central hypothesis behind using a this compound based ADC is that targeted delivery will lead to enhanced efficacy and cytotoxicity in cancer cells compared to the administration of non-targeted Palbociclib. By concentrating the cytotoxic payload at the tumor site, a higher effective intracellular concentration can be achieved, potentially overcoming resistance mechanisms and inducing cell death more effectively. mdpi.com

Preclinical studies with other ADCs have demonstrated that this targeted approach can amplify treatment efficacy while minimizing the adverse effects associated with conventional chemotherapy. mdpi.com For example, next-generation ADCs have shown superior efficacy over older constructs in preclinical models. mdpi.com The ultimate goal of creating Palbociclib-based ADCs is to leverage these principles to improve its anti-cancer activity in a targeted manner.

In Vitro Cellular Uptake, Intracellular Trafficking, and Drug Release Mechanisms

In Vitro Studies in Various Cancer Cell Line Models

In vitro studies using cancer cell lines are fundamental for characterizing the biological activity of Palbociclib, the active payload in this compound conjugates. These studies help to determine its mechanism of action and identify which types of cancer cells are most likely to respond.

Palbociclib's primary mechanism of action is the selective inhibition of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). medkoo.com These enzymes are critical for cell cycle progression. medkoo.com In vitro studies have elucidated the following steps:

Inhibition of Rb Phosphorylation : In normal cell division, CDK4 and CDK6 phosphorylate the Retinoblastoma (Rb) protein. medkoo.com Palbociclib blocks this step. medkoo.comdrugbank.com

G1 Cell Cycle Arrest : The dephosphorylation of Rb prevents the cell from transitioning from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle. drugbank.com This effectively halts the process of DNA replication. medkoo.comdrugbank.com

Suppression of Proliferation : By inducing G1 arrest, Palbociclib suppresses the proliferation of cancer cells that rely on the CDK4/6-Rb pathway. medkoo.comaacrjournals.org

This activity has been demonstrated in various cancer cell lines, including breast cancer and pancreatic ductal adenocarcinoma (PDAC), where Palbociclib induces cell-cycle arrest and, in some cases, apoptosis. aacrjournals.orgaacrjournals.org

Table 1: In Vitro Mechanism of Action of Palbociclib

Step Biological Process Effect of Palbociclib Outcome Citations
1 Target Engagement Selectively inhibits CDK4 and CDK6 Prevents downstream signaling medkoo.com
2 Rb Protein Regulation Inhibits phosphorylation of the Retinoblastoma (Rb) protein Rb protein remains in its active, dephosphorylated state medkoo.comdrugbank.com
3 Cell Cycle Progression Blocks the transition from G1 phase to S phase G1 cell cycle arrest drugbank.comaacrjournals.org
4 Cellular Proliferation Suppresses DNA replication Inhibition of tumor cell growth medkoo.comdrugbank.comaacrjournals.org

A key area of preclinical research is determining which cancer cells are sensitive to Palbociclib and understanding how resistance develops. In vitro studies have been crucial in identifying biomarkers of sensitivity and exploring the molecular underpinnings of resistance.

Factors Influencing Sensitivity : The sensitivity of cancer cell lines to Palbociclib is not uniform. Research has shown that cell lines expressing luminal genes (a subtype of breast cancer) are particularly sensitive to the growth-inhibiting effects of the drug, whereas those expressing basal-like genes tend to be less sensitive. aacrjournals.org Furthermore, sensitivity is significantly increased in cells that have high expression of the Rb protein (RB1) and Cyclin D1 (CCND1), coupled with low expression of the tumor suppressor protein p16 (encoded by the CDKN2A gene). drugbank.com The presence of a functional Rb protein is considered essential for Palbociclib's activity. aacrjournals.org

Mechanisms of Resistance : Acquired resistance is a significant challenge in cancer therapy. Preclinical research explores how cancer cells can evade the effects of CDK4/6 inhibitors. While specific studies on resistance to this compound conjugates are nascent, research into Palbociclib itself provides insights. For instance, combining Palbociclib with other targeted agents has been explored in preclinical models to overcome resistance. aacrjournals.org Interestingly, some research suggests that the G1 arrest induced by CDK4/6 inhibitors like Palbociclib could potentially make cells less sensitive to other chemotherapies that target cells in different phases of the cell cycle (e.g., the S or M phase), highlighting the complexity of drug interactions and resistance. oaepublish.com

Table 2: Factors Affecting In Vitro Sensitivity to Palbociclib

Factor Association with Sensitivity Cancer Type Context Citations
Gene Expression Profile Luminal-expressing cell lines are more sensitive; basal-like lines are less sensitive. Breast Cancer aacrjournals.org
RB1 Expression High expression of the Retinoblastoma protein (Rb) is required for sensitivity. General, Pancreatic Cancer drugbank.comaacrjournals.org
CCND1 Expression High expression of Cyclin D1 is associated with increased sensitivity. General drugbank.com
CDKN2A (p16) Expression Low expression of the p16 tumor suppressor is associated with increased sensitivity. General drugbank.com

Investigation of Sensitivity and Acquired Resistance Mechanisms

Role of Altered Metabolic Pathways (e.g., COX-1, N-glycosylation) in Resistance

In Vivo Preclinical Model Investigations

In vivo studies are crucial for validating the anti-tumor activity of new therapeutic agents and understanding their effects in a complex biological system.

Patient-derived xenograft (PDX) models and cell-line-derived xenograft models are standard tools for evaluating the efficacy of anti-cancer drugs. In these models, human tumor tissue or cells are implanted into immunodeficient mice. For this compound, xenograft models would be essential to:

Determine the in vivo anti-tumor activity of the conjugate.

Compare its efficacy to unconjugated Palbociclib.

If used in an ADC, to assess the contribution of targeted delivery to tumor growth inhibition.

Studies involving Palbociclib have demonstrated significant tumor growth inhibition in xenograft models of HR-positive breast cancer and other tumor types with a functional RB1 pathway. medkoo.com Similar studies for this compound are a necessary step in its preclinical development.

Beyond oncology, CDK4/6 inhibitors are being explored for other indications. For instance, myelofibrosis is a myeloproliferative neoplasm characterized by abnormal proliferation of hematopoietic stem cells. The CDK4/6 pathway is implicated in the pathophysiology of this disease. Preclinical studies using murine models of myelofibrosis would be valuable to assess the potential of this compound to modulate the disease process, for example, by reducing splenomegaly and improving blood counts.

Xenograft Models for Tumor Growth Inhibition Studies

Combinatorial Research Strategies in Preclinical Settings

To enhance efficacy and overcome resistance, Palbociclib and its derivatives are often studied in combination with other therapeutic agents. Preclinical research on this compound should include investigations into rational combination strategies. Patents have listed this compound as a potential component for combination therapies. google.comgoogle.comgoogle.com

Potential combination partners could include:

Endocrine therapies: For HR-positive cancers.

PI3K/AKT/mTOR pathway inhibitors: To target common resistance pathways.

Immunotherapies: To explore potential synergies between cell cycle arrest and anti-tumor immunity.

Other targeted therapies: Depending on the genetic context of the tumor.

Preclinical models, such as xenografts, would be instrumental in evaluating the synergistic or additive effects of these combinations.

Synergy with Endocrine Modulators and Cytotoxic Agents

Preclinical and clinical studies have established the efficacy of Palbociclib in combination with endocrine therapies, such as aromatase inhibitors and fulvestrant, for hormone receptor-positive (HR+)/HER2-negative breast cancer. nih.gov The development of Palbociclib-based conjugates aims to build on this synergy, potentially offering a more targeted approach.

The rationale for combining CDK4/6 inhibition with other anticancer agents lies in targeting the cell cycle. Palbociclib induces a G1 cell cycle arrest, which can render cancer cells more susceptible to agents with different mechanisms of action. However, this interaction can be complex. For instance, in a Phase 1 study, the combination of the antibody-drug conjugate Trastuzumab emtansine (T-DM1) with Palbociclib showed a lower-than-expected objective response rate. oaepublish.com A potential explanation for this is that by arresting cells in the G0/G1 phase, Palbociclib may reduce the efficacy of cytotoxic payloads like DM1, which are often most effective against cells in the S/M phase of the cell cycle. oaepublish.com

Conversely, combinations of Palbociclib with certain chemotherapies are being explored as potential replacements for standard chemotherapy regimens in de-escalation strategies. nih.gov The goal is to achieve similar or enhanced efficacy with a better toxicity profile by combining targeted cell cycle inhibition with cytotoxic effects.

Combination with Other Targeted Agents (e.g., JAK2 Inhibitors, PARP Inhibitors)

The targeted nature of Palbociclib lends itself to combination strategies with other molecularly targeted agents, aiming to overcome resistance and enhance antitumor activity by hitting multiple critical pathways simultaneously.

JAK2 Inhibitors: Preclinical studies in murine models of myelofibrosis, a myeloproliferative neoplasm (MPN) often driven by JAK2 mutations, have shown significant promise for combining Palbociclib with the JAK2 inhibitor Ruxolitinib. cancernursingtoday.comresearchgate.net In these models, the combination therapy led to the normalization of peripheral blood leukocyte counts, a significant reduction in spleen size, and the abrogation of bone marrow fibrosis. cancernursingtoday.com Mechanistically, treatment with Palbociclib was found to inhibit Aurora kinase, NF-κB, and TGFβ signaling pathways in cancer cells. cancernursingtoday.com The synergistic cell killing observed in preclinical models suggests that the dual inhibition of the oncogenic JAK2 pathway and the prosurvival BCL-XL protein, which is downstream of JAK2/STAT5 signaling, represents a potent therapeutic strategy. researchgate.net

Table 1: Preclinical Effects of Palbociclib and Ruxolitinib Combination in Myelofibrosis Murine Models cancernursingtoday.com
Treatment GroupEffect on LeukocytosisEffect on SplenomegalyEffect on Bone Marrow FibrosisMechanistic Insight
Palbociclib MonotherapySignificantly ReducedSignificantly ReducedInhibitedPreferentially inhibited Jak2V617F mutant hematopoietic progenitors.
Palbociclib + RuxolitinibNormalizedMarked ReductionAbrogatedInhibited Aurora kinase, NF-κB, and TGFβ signaling pathways.

PARP Inhibitors: A strong synergistic effect has been observed in preclinical models when combining Palbociclib with Poly-(ADP-Ribose) Polymerase (PARP) inhibitors. This strategy aims to induce "BRCAness" in tumors that are proficient in homologous recombination (HR), thereby sensitizing them to PARP inhibition. nih.govfrontiersin.org

Studies in bladder cancer showed that combining Palbociclib with the PARP inhibitor Talazoparib synergistically reduced tumor growth in vitro and in xenograft models. mdpi.com The combination induced a cell cycle arrest in both the G0/G1 phase (due to Palbociclib) and the G2 phase (due to Talazoparib). mdpi.com Interestingly, while the combination was effective at inhibiting growth, Palbociclib was found to reverse the Talazoparib-induced apoptosis. mdpi.com

In triple-negative breast cancer (TNBC) models, combining Palbociclib with the PARP inhibitor Olaparib demonstrated significant synergistic effects, particularly in cells resistant to Olaparib monotherapy. nih.gov The mechanism involves Palbociclib inhibiting HR repair during the G2 phase, which leads to increased DNA damage and subsequent inhibition of tumor growth. nih.gov This synergy was linked to the downregulation of MYC-regulated HR repair pathway genes. nih.gov The promising results have led to the development of novel compounds, such as P4i, a dual inhibitor that links Olaparib and Palbociclib to target both PARP1 and CDK6. frontiersin.org

Table 2: Synergistic Effects of Palbociclib and PARP Inhibitor Combinations in Preclinical Cancer Models
Cancer TypePARP InhibitorKey FindingReported MechanismCitation
Bladder CancerTalazoparibSynergistic reduction in tumor growth in vitro and in a CAM model.Combined G0/G1 and G2 cell cycle arrest. mdpi.com
Ovarian CancerOlaparibSynergistic growth inhibition in MYC-driven cell lines.Downregulation of MYC-regulated HR repair genes and reduced RAD51 foci. nih.gov
BRCA-mutant TNBCOlaparibSynergistic effects in vitro and in vivo, overcoming Olaparib resistance.Inhibition of homologous recombination during the G2 phase, increasing DNA damage. nih.gov

Investigation of Tumor Immune Microenvironment Modulation in Preclinical Models

There is growing interest in the non-canonical effects of CDK4/6 inhibitors on the tumor immune microenvironment (TIME). nih.gov Preclinical evidence suggests that by modulating the cell cycle, Palbociclib can induce changes that may enhance anti-tumor immunity, providing a strong rationale for combining it with immunotherapies. nih.gov

The TIME is a complex ecosystem of cancer cells, stromal cells, and various immune cells. biorxiv.org The composition of this environment, including the presence and state of different immune cell types, can predict disease prognosis and response to therapy. biorxiv.org Key immune cells investigated in preclinical models include pan-immune cells (CD45+), macrophages (CD163+), neutrophils (Ly6G+), and cytotoxic T-cells (CD8a+). researchgate.net

Chemotherapeutic agents can reinvigorate the immune response by inducing immunogenic cell death or by targeting immunosuppressive cells within the TIME. mdpi.com For example, some cytotoxic drugs can reprogram tumor-associated macrophages (TAMs) from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype. mdpi.com It is hypothesized that CDK4/6 inhibitors like Palbociclib may exert similar immunomodulatory effects. By altering the tumor cell state, Palbociclib-based conjugates could potentially increase the infiltration of effector T-cells or alter the cytokine milieu, thereby turning an immunologically "cold" tumor into a "hot" one that is more responsive to immune checkpoint inhibitors. Further preclinical studies using this compound ADCs are needed to directly investigate their impact on the TIME.

Table 3: Common Immune Cell Markers Investigated in the Tumor Immune Microenvironment (TIME) researchgate.net
MarkerCell Type IndicatedGeneral Role in TIME
CD45Pan-immune cell markerIndicates overall immune cell infiltration.
CD8aCytotoxic T-lymphocytesKey effector cells for killing cancer cells.
CD163Anti-inflammatory (M2) MacrophagesOften associated with a pro-tumor, immunosuppressive environment.
Ly6GNeutrophilsCan have both pro- and anti-tumor functions depending on context.

Advanced Methodological Approaches and Research Frameworks in Palbociclib Smcc Studies

High-Throughput and High-Content Screening for Modulators and Synergistic Agents

High-throughput screening (HTS) has been instrumental in identifying compounds that act synergistically with Palbociclib (B1678290). nih.govnih.gov This methodology allows for the rapid testing of large chemical libraries to uncover novel drug combinations that can enhance therapeutic efficacy. springermedizin.de

A notable study utilized a high-throughput combination drug screen with a library of 162 compounds to identify agents that could augment the effects of Palbociclib in human papillomavirus-negative (HPV-neg) head and neck squamous cell carcinoma (HNSCC). nih.govnih.govspringermedizin.de The screening revealed significant synergistic effects when Palbociclib was combined with inhibitors of the PI3K, EGFR, and MEK pathways. nih.govnih.gov Specifically, PI3K pathway inhibitors were among the top hits for synergism. nih.gov Further validation confirmed that the PI3Kα inhibitor alpelisib (B612111) showed the most potent synergy with Palbociclib, particularly in HNSCC cell lines with PIK3CA alterations. nih.govnih.gov

Table 1: High-Throughput Screening of Palbociclib Combinations in HPV-negative HNSCC

Drug Class Example Inhibitors Observed Effect with Palbociclib
PI3K Pathway Inhibitors Pictilisib, Everolimus, Alpelisib Significant Synergism nih.govnih.gov
EGFR Inhibitors Osimertinib, Dacomitinib Synergism nih.gov
MEK Inhibitors Binimetinib, Cobimetinib Synergism nih.gov

This table summarizes the findings from a high-throughput screening study identifying synergistic drug combinations with Palbociclib in HPV-negative HNSCC cell lines. nih.govnih.gov

High-content screening (HCS), an extension of HTS, provides more detailed, image-based data on cellular and subcellular responses to treatment. While specific HCS studies on Palbociclib-SMCC are not detailed in the provided results, the principles of HCS are highly relevant for assessing the phenotypic effects of such conjugates, including changes in cell morphology, protein localization, and organelle health, which are critical for understanding the mechanism of action of ADCs.

Integrated Multi-Omics Technologies for Mechanism Elucidation (e.g., Proteomics, Metabolomics, Glycoproteomics)

To unravel the complex mechanisms underlying Palbociclib resistance, researchers are turning to integrated multi-omics approaches. nih.govnih.gov These studies combine data from proteomics, metabolomics, and glycoproteomics to provide a holistic view of the cellular changes that occur in response to treatment. nih.govnih.gov

One such study investigated acquired resistance to Palbociclib by applying liquid chromatography-mass spectrometry (LC-MS) based multi-omics analysis to resistant cancer cells. nih.govnih.gov The key findings from this integrated approach include:

Proteomics: Revealed that resistant cells rely on altered metabolic pathways to maintain proliferation. nih.govnih.gov Specifically, the expression of COX-1 and NDUFB8 was significantly upregulated. nih.govnih.gov The use of a COX-1 inhibitor in combination with Palbociclib resulted in a synergistic effect, suggesting that the altered metabolic pathway involving COX-1 is a key driver of resistance. nih.govnih.gov

Metabolomics: Identified the N-glycan biosynthesis pathway as being significantly altered in resistant cells. nih.govnih.gov

Glycoproteomics: Confirmed that global N-glycosylation was elevated in Palbociclib-resistant cells. nih.govnih.gov An integrated analysis of the glycoproteomic data allowed for the detection of numerous low-abundance glycosylated proteins that are involved in processes like cell migration and regulation of chemotaxis. nih.gov

A longitudinal multi-omics study of patients with HR+/HER2- metastatic breast cancer receiving Palbociclib plus endocrine therapy identified novel molecular features associated with poor prognosis and resistance. nih.gov This study, which involved whole-exome and RNA sequencing of tumor biopsies, found frequent genomic alterations in RB1, ESR1, PTEN, and KMT2C upon disease progression. nih.gov

These multi-omics studies provide a comprehensive understanding of resistance mechanisms and can guide the development of new therapeutic strategies to overcome them. nih.govnih.gov

Advanced Imaging Techniques for Subcellular Localization and Dynamic Cellular Responses

Advanced imaging techniques are crucial for visualizing the subcellular localization of this compound and monitoring the dynamic cellular responses to treatment. researchgate.netnih.gov These methods go beyond traditional anatomical imaging to provide functional and molecular information at the cellular and even subcellular level. researchgate.netnih.gov

Fluorescence imaging is a key tool in this domain. For instance, researchers have developed fluorescent probes to visualize the pharmacodynamics of CDK4 inhibitors like Palbociclib in vivo. researchgate.net One study used a liposomal nanoparticle system containing a CDK4-activatable probe (CPP30-Lipo/CDKACT4) to monitor the effects of Palbociclib treatment in mice with MCF-7 tumors. researchgate.net The fluorescence signal from the probe was significantly reduced after treatment with Palbociclib, indicating target engagement and inhibition of CDK4 activity. researchgate.net

Quantum dots (QDs) are another advanced imaging tool with applications in cancer research. mdpi.com QDs conjugated to antibodies, such as anti-HER2 antibodies, can be used for targeted imaging of cancer cells. mdpi.com The use of linkers like SMCC is a common strategy for attaching antibodies to QDs. mdpi.com While not directly studying this compound, this research highlights the potential of using QD-based imaging to track the delivery and localization of ADCs.

Atomic force microscopy (AFM) is a powerful technique for probing the biomechanical properties of cells, such as stiffness and adhesion. nih.gov Studies have used AFM to measure the dynamic changes in cancer cells' biomechanics in response to chemotherapeutic drugs, revealing correlations between cellular stiffness and drug resistance. nih.gov This technique could be applied to study the effects of this compound on the structural integrity and mechanical properties of cancer cells.

Table 2: Advanced Imaging Techniques in Cancer Drug Research

Technique Application Relevance to this compound
Fluorescence Imaging In vivo visualization of drug pharmacodynamics. researchgate.net Tracking the delivery and target engagement of the ADC.
Quantum Dot (QD) Imaging Targeted imaging of cancer cells. mdpi.com Visualizing the subcellular localization of the ADC.

This table provides an overview of advanced imaging techniques and their potential applications in the study of this compound.

Computational Biology and Cheminformatics for Compound Design and Interaction Prediction

Computational biology and cheminformatics play a vital role in the design of compounds like this compound and the prediction of their interactions with biological targets. scielo.brscispace.com These computational approaches can accelerate the drug discovery process by identifying promising lead compounds and optimizing their properties. scispace.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target. medchemexpress.com This can be done through ligand-based or structure-based approaches. medchemexpress.com In the context of this compound, computational methods could be used to:

Design and optimize the SMCC linker to ensure efficient drug release at the target site. scielo.br

Predict the binding affinity of the Palbociclib payload to its CDK4/6 target.

Model the interaction of the entire ADC with its target antigen on the surface of cancer cells.

Computational tools are also used to predict potential drug-drug interactions and adverse effects. vdoc.pub For example, by analyzing the chemical-protein interactome, researchers can identify potential off-target effects of a drug. vdoc.pub This information is crucial for designing safer and more effective therapeutic agents.

Methodological Frameworks for Formulating Research Questions (e.g., FINER, PICO)

The formulation of clear and focused research questions is fundamental to conducting high-quality scientific research. Methodological frameworks like FINER and PICO provide a structured approach to developing well-defined research questions. scalestatistics.com

The FINER criteria ensure that a research question is:

F easible: The study can be practically carried out with available resources.

I nteresting: The question is intriguing to the investigator and the scientific community.

N ovel: The research will provide new insights.

E thical: The study can be conducted without undue risk to participants.

R elevant: The findings will have an impact on scientific knowledge or clinical practice.

The PICO framework is particularly useful for structuring questions for clinical and preclinical studies:

P opulation/Problem: The specific patient group or cell line being studied.

I ntervention: The drug or treatment being investigated (e.g., this compound).

C omparison: The control or alternative treatment (e.g., free Palbociclib or a different ADC).

O utcome: The endpoint being measured (e.g., cell viability, tumor growth inhibition).

Table 3: Example PICO Framework for a this compound Study

PICO Element Description
P opulation Cancer cell lines overexpressing the target antigen for the ADC.
I ntervention Treatment with this compound.
C omparison Treatment with free Palbociclib or an ADC with a non-targeting antibody.

| O utcome | Measurement of cell cycle arrest, apoptosis, and tumor growth in xenograft models. |

This table illustrates how the PICO framework can be used to structure a research question for a preclinical study of this compound.

By applying these frameworks, researchers can ensure that their studies are well-designed and will generate meaningful and impactful results.

Systematic Review Methodologies for Synthesizing Heterogeneous Preclinical Data

Conducting systematic reviews of preclinical data, particularly for novel therapeutics like this compound, can be challenging due to the heterogeneity of study designs, experimental models, and outcome measures. mtrconsult.com To address these challenges, standardized data abstraction forms and procedures are used to ensure consistency and improve the validity and reliability of the review. nih.gov These forms typically capture key characteristics of the study, including details of the intervention, the experimental model, and the methods used for data analysis. nih.gov

The process of a systematic review involves:

Formulating a clear research question: Often using the PICO framework.

Conducting a comprehensive literature search: Using multiple databases to identify all relevant studies. mtrconsult.com

Screening studies for inclusion: Based on predefined criteria. mtrconsult.com

Extracting data from included studies: Using a standardized form. nih.gov

Assessing the risk of bias of each study. mtrconsult.com

Synthesizing the findings: Often using meta-analysis if the data are sufficiently homogeneous. mtrconsult.com

Systematic reviews of preclinical studies on Palbociclib and related compounds can help to identify knowledge gaps, highlight areas for future research, and inform the design of clinical trials. mtrconsult.com

Future Research Directions and Unanswered Questions in Palbociclib Smcc Research

Exploration of Novel Conjugation Chemistries and Cleavable Linkers for Optimized Research Probes

The stability of the SMCC linker in Palbociclib-SMCC is a double-edged sword. While it ensures the targeted delivery of Palbociclib (B1678290), the non-cleavable nature of SMCC means that the release of the drug relies on the degradation of the antibody component within the lysosome. This can limit the bystander effect, where the released drug kills neighboring cancer cells that may not express the target antigen. Future research is actively exploring alternative linker technologies to optimize the therapeutic window and efficacy of Palbociclib conjugates.

One promising area is the development of cleavable linkers . These linkers are designed to be stable in systemic circulation but are cleaved under specific conditions within the tumor microenvironment or inside the cancer cell. nih.gov This allows for a more controlled and efficient release of the Palbociclib payload.

Types of Cleavable Linkers Being Investigated:

Enzyme-sensitive linkers: These linkers are designed to be cleaved by enzymes that are overexpressed in tumor cells, such as cathepsin B. mdpi.com The valine-citrulline (Val-Cit) linker is a classic example that has been successfully used in other antibody-drug conjugates (ADCs). mdpi.comnih.gov

pH-sensitive linkers: The tumor microenvironment is often more acidic than healthy tissues. Linkers incorporating acid-labile groups, like hydrazones, can be engineered to release the drug in this acidic environment. mdpi.com

Redox-sensitive linkers: The intracellular environment is more reducing than the bloodstream. Disulfide-based linkers can be cleaved in this reducing environment, releasing the active drug. SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) is an example of a linker that utilizes this mechanism.

The choice of linker can significantly impact the stability, efficacy, and toxicity of the resulting conjugate. Therefore, a key research direction is the systematic evaluation and comparison of different linker chemistries to identify the optimal linker for Palbociclib and specific cancer types.

Deeper Elucidation of Non-Canonical Mechanisms in Diverse Biological Systems and Disease Models

While the primary mechanism of Palbociclib is the inhibition of CDK4/6, leading to G1 cell cycle arrest, emerging evidence suggests that it may also exert its effects through non-canonical pathways. biorxiv.org Understanding these alternative mechanisms is crucial for predicting treatment response, identifying new therapeutic opportunities, and overcoming resistance.

Key Areas of Investigation:

Impact on DNA Replication: Studies have shown that Palbociclib can impair DNA synthesis during the S-phase in pRb-deficient cells, suggesting a role beyond G1 arrest. biorxiv.org This finding opens up the possibility of using Palbociclib to induce replicative stress and genomic instability in certain cancers. biorxiv.org

Modulation of the Tumor Microenvironment: Palbociclib has been shown to increase antigen presentation and suppress regulatory T cells (Tregs) in preclinical models, suggesting it can modulate the immune response against the tumor. ascopubs.org However, the combination of Palbociclib with immune checkpoint inhibitors has yielded mixed results in clinical trials, highlighting the need for a deeper understanding of its immunomodulatory effects. ascopubs.org

Induction of Senescence: Palbociclib can induce a state of permanent cell cycle arrest known as senescence in both cancer cells and healthy cells. frontiersin.org While this contributes to its anti-tumor activity, the senescence-associated secretory phenotype (SASP) can also have pro-tumorigenic effects, such as promoting invasion and migration. nih.gov Further research is needed to understand the dual role of senescence in Palbociclib's mechanism of action.

Investigating these non-canonical mechanisms in a variety of disease models, including those beyond breast cancer, will provide a more comprehensive picture of Palbociclib's biological activity and inform the development of more effective combination therapies.

Strategies for Overcoming Acquired Resistance in Preclinical Settings and Identifying Novel Resistance Biomarkers

A significant challenge in cancer therapy is the development of acquired resistance to treatment. While Palbociclib has shown remarkable efficacy, resistance is a common occurrence. frontiersin.org Understanding the mechanisms of resistance and developing strategies to overcome it are critical areas of future research.

Known Mechanisms of Resistance to Palbociclib:

Mechanism CategorySpecific AlterationReference
Cell Cycle Dysregulation Loss or mutation of Rb1 amegroups.cn
Amplification of CDK6 or Cyclin D1 frontiersin.org
Upregulation of CDK2 frontiersin.org
Bypass Signaling Pathways Activation of the PI3K/Akt/mTOR pathway amegroups.cnimrpress.commdpi.com
Activation of the MAPK/ERK pathway amegroups.cn
FGFR amplification amegroups.cn

Strategies to Overcome Resistance:

Combination Therapies: Combining Palbociclib with inhibitors of bypass signaling pathways, such as PI3K/Akt/mTOR inhibitors, has shown promise in preclinical models. imrpress.com

Targeting Downstream Effectors: For tumors that have lost Rb, targeting downstream components of the cell cycle machinery, such as CDK2 or CDK7, may be an effective strategy. frontiersin.orgresearchgate.net

Drug Holidays: Preclinical studies have suggested that a "drug holiday" or intermittent dosing schedule may help to resensitize tumors to Palbociclib. frontiersin.org

A crucial aspect of overcoming resistance is the identification of reliable biomarkers that can predict which patients are likely to develop resistance. This would allow for the early implementation of alternative treatment strategies. Future research will focus on identifying novel biomarkers through genomic, transcriptomic, and proteomic analyses of resistant tumors.

Development of this compound and Analogues as Molecular Probes for Fundamental Biological Pathway Studies

The specificity of Palbociclib for CDK4/6 makes it a valuable tool for studying the fundamental roles of these kinases in various biological processes. This compound and its analogues can be developed as molecular probes to investigate the intricate network of pathways regulated by CDK4/6.

Potential Applications as Molecular Probes:

Visualizing CDK4/6 Activity: By conjugating Palbociclib to a fluorescent dye or a PET imaging agent, researchers can develop probes to visualize the activity and localization of CDK4/6 in living cells and animal models. nih.govresearchgate.net This would provide unprecedented insights into the dynamic regulation of the cell cycle.

Identifying Novel Substrates: Palbociclib-based affinity probes can be used to pull down and identify novel substrates of CDK4/6, expanding our understanding of their downstream signaling networks.

Dissecting Cell Cycle Control: The ability to precisely inhibit CDK4/6 with Palbociclib allows researchers to dissect the specific roles of these kinases in different phases of the cell cycle and in response to various cellular stresses. biorxiv.orgnih.gov

The development of these molecular probes will not only advance our fundamental understanding of cell biology but also facilitate the discovery of new therapeutic targets.

Application in Research Models Beyond Oncology for Exploring Cell Cycle Dysregulation

While Palbociclib was initially developed as a cancer therapeutic, its ability to modulate the cell cycle has implications for a wide range of diseases characterized by aberrant cell proliferation. Future research will explore the potential of this compound and its analogues in non-oncology research models.

Potential Non-Oncology Applications:

Fibrotic Diseases: Dysregulated fibroblast proliferation is a hallmark of many fibrotic diseases. Palbociclib could be investigated as a potential therapeutic to inhibit fibroblast proliferation and reduce tissue scarring.

Neurodegenerative Diseases: In some neurodegenerative diseases, there is evidence of aberrant cell cycle re-entry in post-mitotic neurons, which can lead to cell death. Palbociclib could be used to study the role of cell cycle dysregulation in these conditions.

Cardiovascular Diseases: Proliferation of smooth muscle cells plays a key role in the development of atherosclerosis and restenosis after angioplasty. Palbociclib could be explored as a means to inhibit this proliferation.

The application of this compound in these diverse research models will not only expand its therapeutic potential but also provide valuable insights into the role of cell cycle dysregulation in a broad spectrum of human diseases.

Rational Design of Next-Generation Palbociclib-Based Conjugates with Enhanced Preclinical Efficacy

The knowledge gained from the research areas outlined above will inform the rational design of next-generation Palbociclib-based conjugates with enhanced preclinical efficacy. The goal is to develop therapies that are more potent, more specific, and less prone to resistance.

Key Design Considerations for Next-Generation Conjugates:

Optimized Antibody: Selecting an antibody that targets a highly and specifically expressed antigen on the tumor cell surface is crucial for maximizing targeted delivery and minimizing off-target toxicity.

Improved Linker Technology: As discussed previously, the choice of linker is critical for controlling drug release and maximizing the therapeutic index.

Novel Payloads: In addition to Palbociclib, other cytotoxic agents or immunomodulatory molecules could be conjugated to create bifunctional or even trifunctional therapies.

Site-Specific Conjugation: Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR). Site-specific conjugation techniques can produce more homogeneous and well-defined conjugates with improved pharmacokinetic properties and a wider therapeutic window. researchgate.net

By integrating these design principles, researchers aim to develop next-generation Palbociclib-based conjugates that can overcome the limitations of current therapies and provide more effective treatment options for a wider range of cancers.

Q & A

Q. What are the critical parameters for synthesizing and characterizing Palbociclib-SMCC to ensure reproducibility?

Methodological Answer:

  • Synthesis : Use high-performance liquid chromatography (HPLC) to monitor reaction progress and confirm purity (>95%). Linker conjugation (SMCC) requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of Palbociclib to SMCC) under inert conditions to prevent hydrolysis .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural validation (e.g., δ 7.2–7.4 ppm for aromatic protons) and mass spectrometry (MS) for molecular weight confirmation (expected m/z: ~630.2 g/mol). Purity must be verified via reversed-phase HPLC with UV detection at 254 nm .

Q. How should this compound be stored and handled to maintain stability in laboratory settings?

Methodological Answer:

  • Storage : Store lyophilized powder at –20°C in a desiccator to prevent moisture absorption. Reconstituted solutions in anhydrous DMSO should be aliquoted and stored at –80°C, with freeze-thaw cycles limited to ≤3 to avoid degradation .
  • Handling : Use amber vials to protect against light-induced degradation. For cell-based assays, ensure DMSO concentration does not exceed 0.1% v/v to avoid cytotoxicity .

Q. What in vitro and in vivo formulation strategies are recommended for this compound in preclinical studies?

Methodological Answer:

  • In vitro : Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in culture media containing 5% FBS to enhance solubility. Validate solubility using dynamic light scattering (DLS) to confirm nanoparticle-free formulations .
  • In vivo : For rodent studies, use a vehicle of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline. Dose calculations should adjust for species-specific metabolic rates (e.g., 10 mg/kg in mice ≈ 50 mg/kg in humans) .

Advanced Research Questions

Q. How can researchers validate the target specificity of this compound in complex biological systems?

Methodological Answer:

  • Competitive binding assays : Use fluorescence polarization (FP) with labeled CDK4/6 inhibitors to measure displacement by this compound.
  • Proteomic profiling : Combine affinity purification (e.g., biotin-streptavidin pull-down) with mass spectrometry to identify off-target interactions. Normalize data using SILAC (stable isotope labeling by amino acids in cell culture) .
  • Example Workflow :
    • Treat cells with this compound-biotin conjugate.
    • Lyse cells and perform streptavidin pulldown.
    • Analyze eluates via LC-MS/MS with MaxQuant for protein identification .

Q. What experimental designs address contradictory data in this compound efficacy across cancer models?

Methodological Answer:

  • Hypothesis-driven approach : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure experiments. For example:
    • Feasibility : Compare 2D vs. 3D tumor spheroid models to assess penetration efficiency.
    • Data normalization : Apply ANOVA with post-hoc Tukey tests to account for inter-model variability (e.g., breast cancer vs. glioblastoma cell lines) .
  • Contradiction analysis : Perform meta-analyses of published IC₅₀ values (e.g., using RevMan software) to identify confounding factors like hypoxia or efflux pump expression .

Q. How can researchers optimize combination therapies involving this compound while minimizing toxicity?

Methodological Answer:

  • Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). Test sequential vs. concurrent dosing with agents like Letrozole or PI3K inhibitors .
  • Toxicity mitigation : Employ transcriptomic profiling (RNA-seq) to identify pathways upregulated in dose-limiting toxicities. Validate findings in patient-derived xenograft (PDX) models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.